Deacetyl Racecadotril
説明
Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, also known as Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, is a useful research compound. Its molecular formula is C19H21NO3S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
小児における急性下痢の治療
Deacetyl Racecadotrilは、小児の急性下痢の治療に効果的であることが認められています。 それは、腸の運動性を影響することなく、腸からの体液と電解質の枯渇を防ぐ抗分泌剤として作用します 。この適用は、小児集団における罹患率の主要な原因である下痢を管理するための安全で効果的な方法を提供するため、重要です。
小児用口腔崩壊錠
This compoundを含む口腔崩壊錠(ODF)の開発は、小児用医薬品の新しいアプローチです 。これらのフィルムは、唾液と接触すると急速に崩壊し、経口粘膜吸収または飲み込んだ後の胃内吸収のために薬物を放出します。この形態の薬剤は、錠剤やカプセルを飲み込むのが難しい子供にとって特に有益です。
薬物動態研究
This compoundの薬物動態研究は、その吸収、分布、代謝、排泄を理解するために不可欠です。 研究によると、最適化されたracecadotril ODFは、ビーグル犬における市販の製品Hidrasecと生物学的同等性を示しており、ヒトにおける同様の効果の可能性を示唆しています 。
フィルム形成ポリマーとの適合性
This compoundの異なるフィルム形成ポリマーとの適合性に関する調査は、効果的な薬物送達システムの開発にとって極めて重要です 。この研究により、薬剤はODFまたはその他の新しい薬物送達プラットフォームに製剤化されたときに安定かつ安全な状態を維持することが保証されます。
安全性と忍容性の評価
This compoundの安全性と忍容性に関する継続的な研究は、特に子供のような脆弱な集団では不可欠です。 研究によると、this compoundはよく忍容性があり、プラセボと比較して有害事象に有意な差はありません 。
作用機序
Target of Action
Deacetyl Racecadotril, also known as Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate or 2TPS4YR8V8, primarily targets the enzyme neutral endopeptidase (NEP) . NEP is responsible for the breakdown of enkephalins and atrial natriuretic peptide (ANP), which are important for various physiological processes .
Mode of Action
This compound acts as an anti-secretory enkephalinase inhibitor . It inhibits the action of NEP, thereby increasing the exposure to NEP substrates including enkephalins and ANP . This inhibition reduces the secretion of water and electrolytes from the gut without affecting intestinal motility .
Biochemical Pathways
The inhibition of NEP by this compound leads to an increase in the levels of enkephalins and ANP . This results in a decrease in the pathological secretion from the gut, which is a primary pathophysiological mechanism underlying acute diarrhea .
Pharmacokinetics
It is known that upon oral administration, this compound is rapidly and effectively converted into the active metabolite thiorphan .
Result of Action
The primary molecular effect of this compound is the inhibition of NEP, leading to increased levels of enkephalins and ANP . This results in a reduction of fluid and electrolyte secretion from the gut, effectively treating symptoms of acute diarrhea . In clinical trials, this compound has been shown to be more effective than placebo in reducing the duration of illness and stool output in children with acute diarrhea .
Action Environment
It is known that the drug is well-tolerated and safe, with a tolerability profile similar to that of placebo
生化学分析
Biochemical Properties
Deacetyl Racecadotril is an inhibitor of the enzyme neutral endopeptidase (NEP), thereby increasing exposure to NEP substrates including enkephalins and atrial natriuretic peptide (ANP) . It is rapidly and effectively converted into the active metabolite thiorphan, which does not cross the blood-brain-barrier .
Cellular Effects
This compound has been shown to be effective in various forms of acute diarrhea by inhibiting pathologic (but not basal) secretion from the gut without changing gastrointestinal transit time or motility . This includes studies in both adults and children . In direct comparative studies with loperamide in adults and children, this compound was at least as effective but exhibited fewer adverse events in most studies, particularly less rebound constipation .
Molecular Mechanism
This compound, via its active metabolite thiorphan, exerts its effects at the molecular level by inhibiting the enzyme neutral endopeptidase (NEP), thereby increasing exposure to NEP substrates . This leads to a reduction in the secretion of water and electrolytes into the intestine .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown consistent effectiveness over time in treating acute diarrhea . It has been found to reduce the time to cure from 106.2 hours to 78.2 hours .
Dosage Effects in Animal Models
In animal models, this compound has shown to be effective in reducing the duration of illness and stool output . The overall quality of the evidence is limited due to sparse data, heterogeneity, and risk of bias .
Metabolic Pathways
The metabolic pathways of this compound involve its conversion into the active metabolite thiorphan
Transport and Distribution
It is known that upon oral administration, this compound is rapidly and effectively converted into the active metabolite thiorphan .
Subcellular Localization
It is known that the active metabolite thiorphan does not cross the blood-brain-barrier , suggesting that its effects are localized outside the central nervous system.
生物活性
Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature on its biological activity, including synthesis methods, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Synthesis
Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate has the molecular formula C19H21NO3S, which features a benzyl group, a mercapto group, and an acetamido moiety. The compound can be synthesized through various methods involving the condensation of benzyl mercaptan with acetic anhydride and subsequent modifications to introduce the necessary functional groups.
1. Cytotoxicity Studies
Recent studies have investigated the cytotoxic effects of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate and its degradation products. A forced degradation study identified several degradation products (DPs), including DP 5, which exhibited significant pulmonary and hepatic toxicity. In vitro cytotoxicity assays demonstrated that while some degradation products showed no cytotoxicity, others indicated potential risks to liver and lung tissues .
Degradation Product | Toxicity Level | Notes |
---|---|---|
DP 2 | Non-cytotoxic | Safe for use in further studies |
DP 5 | High toxicity | Potential pulmonary and hepatic risks |
2. Antimicrobial Properties
The compound has been explored for its antimicrobial properties, particularly against resistant bacterial strains. Studies suggest that compounds with similar structures exhibit activity against Gram-positive bacteria, potentially due to their ability to disrupt cell wall synthesis or inhibit protein synthesis . However, specific data on Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate's antimicrobial efficacy is limited.
Case Study 1: Forced Degradation Analysis
A study published in Biomed Lab Clin Res highlighted the forced degradation of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate under various stress conditions. The analysis revealed that while the compound was stable under certain conditions, it produced significant degradation products under basic hydrolysis and oxidative stress. The identification of these products was achieved through LC-MS/MS techniques, underscoring the importance of stability studies in evaluating the safety profile of pharmaceutical compounds .
Case Study 2: Structure-Activity Relationship (SAR)
Research into similar compounds has emphasized the significance of structure-activity relationships (SAR) in determining biological activity. For instance, modifications at specific positions on the benzyl or mercapto groups can enhance or diminish biological effects. This approach is crucial for developing derivatives with improved therapeutic profiles or reduced toxicity .
特性
IUPAC Name |
benzyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-18(23-13-16-9-5-2-6-10-16)12-20-19(22)17(14-24)11-15-7-3-1-4-8-15/h1-10,17,24H,11-14H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFABBWTUJCBFQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81110-69-2 | |
Record name | Deacetyl racecadotril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081110692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEACETYL RACECADOTRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TPS4YR8V8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。